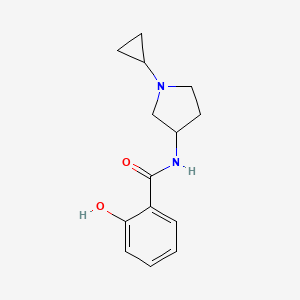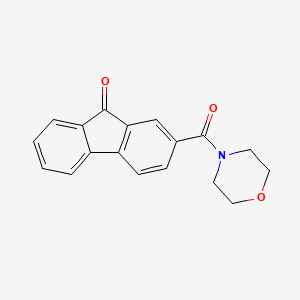![molecular formula C17H24N4 B7589483 1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7589483.png)
1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound that has been widely used in scientific research. This compound is known for its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It may also modulate the activity of neurotransmitters in the brain, leading to potential benefits in neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine can inhibit the growth and proliferation of various cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine in lab experiments is its potential therapeutic applications in cancer and neurological disorders. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder the development of this compound as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of 1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine. Some of these include:
1. Further investigation of the mechanism of action of this compound to better understand its therapeutic potential.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Development of novel analogs of this compound with improved therapeutic properties.
4. Investigation of the potential use of this compound in combination with other therapeutic agents for synergistic effects.
5. Exploration of the potential use of this compound in other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, 1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine is a chemical compound with potential therapeutic applications in various diseases, including cancer and neurological disorders. While the mechanism of action of this compound is not fully understood, it has shown promising results in preclinical studies. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop it as a potential therapeutic agent.
Synthesemethoden
The synthesis of 1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine involves the reaction of piperidine, 4-chlorobenzaldehyde, and 1-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. The final product is obtained after purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4/c1-21-9-5-6-14(13-21)10-18-11-16-12-19-20-17(16)15-7-3-2-4-8-15/h2-4,7-8,12,14,18H,5-6,9-11,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEBIUPNKQSJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CNCC2=C(NN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)





![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)
![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)

![2-[(4-Ethylbenzoyl)-methylamino]butanoic acid](/img/structure/B7589475.png)
![6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)
![2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7589511.png)